Regiochemical Position Dictates Synthetic Utility: 5-Bromo vs. 7-Bromo Reactivity Comparison
The 5-bromo regioisomer (CAS 68449-30-9) exhibits significantly different reactivity profiles compared to the 7-bromo isomer (CAS 32281-97-3) in substitution reactions due to its distinct electronic environment adjacent to the carbonyl group . The ortho-relationship between the bromine atom and the ketone functionality in the 5-bromo isomer creates a unique electronic distribution that influences both nucleophilic aromatic substitution kinetics and transition metal-catalyzed cross-coupling regioselectivity .
| Evidence Dimension | Regiochemical position of bromine substitution |
|---|---|
| Target Compound Data | Bromine at C5 position; ortho to carbonyl; InChIKey: DMXOUYZZHVHEQR-UHFFFAOYSA-N |
| Comparator Or Baseline | 7-Bromo-1-tetralone: Bromine at C7 position; meta to carbonyl; InChIKey: YGVDCGFUUUJCDF-UHFFFAOYSA-N |
| Quantified Difference | Distinct regiochemical position (C5 vs C7) resulting in different electronic distribution and steric accessibility |
| Conditions | Structural comparison based on canonical SMILES and InChIKey differentiation |
Why This Matters
The ortho-substitution pattern of the 5-bromo isomer enables regioselective synthetic transformations that cannot be replicated with the 7-bromo isomer, making it the required intermediate for specific pharmaceutical synthetic routes.
